molecular formula C23H21ClN4O B10912668 1-benzyl-N-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10912668
M. Wt: 404.9 g/mol
InChI Key: JRAMDBDXAADFNC-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-(2-CHLOROBENZYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 1-BENZYL-N~4~-(2-CHLOROBENZYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl and chlorobenzyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Final modifications: The final steps often involve purification and characterization to ensure the desired compound is obtained.

Industrial production methods may involve optimizing these steps for scale-up, ensuring high yield and purity.

Chemical Reactions Analysis

1-BENZYL-N~4~-(2-CHLOROBENZYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.

    Materials Science: Its structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or tool in biological studies to understand various biochemical pathways.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-(2-CHLOROBENZYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives. What sets 1-BENZYL-N~4~-(2-CHLOROBENZYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. Other similar compounds might include:

  • 1-Benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N~4~-(2-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Properties

Molecular Formula

C23H21ClN4O

Molecular Weight

404.9 g/mol

IUPAC Name

1-benzyl-N-[(2-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21ClN4O/c1-15-12-19(23(29)25-13-18-10-6-7-11-20(18)24)21-16(2)27-28(22(21)26-15)14-17-8-4-3-5-9-17/h3-12H,13-14H2,1-2H3,(H,25,29)

InChI Key

JRAMDBDXAADFNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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